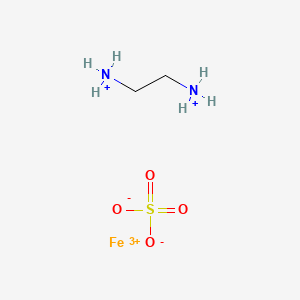![molecular formula C19H23NO4 B8086042 (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid](/img/structure/B8086042.png)
(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a naphthalene ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Naphthalene Derivative: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst.
Coupling Reaction: The protected amino acid is then coupled with the naphthalene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted amino acids
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its naphthalene ring can serve as a fluorescent probe, providing insights into molecular binding events.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The naphthalene ring is known for its bioactivity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the naphthalene ring can participate in π-π stacking interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Uniqueness
What sets (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid apart from similar compounds is its combination of an amino acid backbone with a naphthalene ring. This unique structure provides distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)16(17(21)22)15(20)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15-16H,11,20H2,1-3H3,(H,21,22)/t15?,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWFWDNJAYLGF-LYKKTTPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC2=CC=CC=C21)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(CC1=CC=CC2=CC=CC=C21)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085965.png)


![Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085985.png)

![2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085994.png)



![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)




